molecular formula C58H100 B12109724 5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene

5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene

Cat. No.: B12109724
M. Wt: 797.4 g/mol
InChI Key: UVGTVIDBFLMZAM-UHFFFAOYSA-N
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Description

5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene is a complex organic compound with a unique structure. This compound is characterized by its multiple methyl groups and a cyclopenta[a]chrysene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene involves multiple steps. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the molecular structure of methyl 1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-10-[(E)-1-phenylmethylidene]perhydrocyclopent[a]chrysene-3a-carboxylate has been determined, which is a related compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. similar compounds are often synthesized in controlled laboratory environments using advanced organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons.

Scientific Research Applications

5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still being elucidated through ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene apart is its unique structure, which includes multiple methyl groups and a cyclopenta[a]chrysene core. This structure imparts specific chemical properties and reactivity patterns that are distinct from other similar compounds.

Properties

Molecular Formula

C58H100

Molecular Weight

797.4 g/mol

IUPAC Name

5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene

InChI

InChI=1S/2C29H50/c2*1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h2*19-25H,8-18H2,1-7H3

InChI Key

UVGTVIDBFLMZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C.CC(C)C1CCC2C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C

Origin of Product

United States

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